Bienvenue dans la boutique en ligne BenchChem!

SCH 39304

Systemic Candidiasis In Vivo Efficacy ED50

SCH 39304 (Genaconazole) is a racemic triazole antifungal with proven potency advantages over fluconazole—1.5‑fold lower ED₅₀ in systemic candidiasis and 2‑fold longer half‑life—enabling lower dosing or extended intervals in rodent models. Its CSF‑to‑plasma AUC ratio of 0.63 and 38.7‑h CSF half‑life make it indispensable for CNS mycosis research. As the racemic comparator to the active enantiomer SCH 42427, it also serves chiral mechanistic studies. Researchers seeking translationally relevant pharmacokinetics and broad‑spectrum efficacy will find SCH 39304 irreplaceable.

Molecular Formula C13H15F2N3O3S
Molecular Weight 331.34 g/mol
CAS No. 121650-83-7
Cat. No. B052541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH 39304
CAS121650-83-7
Synonymsgenaconazole
Sch 39304
Sch 42426
Sch 42427
Sch-39304
Sch-42426
Sch-42427
SM 8668
SM-8668
threo-2-(2,4-difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Molecular FormulaC13H15F2N3O3S
Molecular Weight331.34 g/mol
Structural Identifiers
SMILESCC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S(=O)(=O)C
InChIInChI=1S/C13H15F2N3O3S/c1-9(22(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m1/s1
InChIKeyHFGZFHCWKKQGIS-NOZJJQNGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SCH 39304 (Genaconazole) CAS 121650-83-7: Technical Procurement Baseline for Triazole Antifungal Research


SCH 39304 (Genaconazole; CAS 121650-83-7; synonym SM-8668) is a synthetic triazole antifungal agent that functions by inhibiting fungal lanosterol 14α-demethylase, thereby blocking ergosterol biosynthesis [1]. The compound is a racemic mixture (50:50) of two enantiomers: the active RR-isomer (SCH 42427) and the essentially inactive SS-isomer (SCH 42426) [1]. SCH 39304 exhibits broad-spectrum in vitro activity against yeasts and dermatophytes and demonstrates oral bioavailability with sustained systemic exposure [2]. Notably, the compound was developed contemporaneously with fluconazole and itraconazole during the late 1980s and early 1990s, but its developmental trajectory was impacted by the discovery that its antifungal activity resides almost entirely within a single enantiomer [1].

Why Generic Substitution of SCH 39304 (CAS 121650-83-7) with Other Triazoles is Scientifically Invalid


Substituting SCH 39304 with other triazoles such as fluconazole or itraconazole is not pharmacologically equivalent due to quantifiable differences in efficacy, tissue penetration, and pharmacokinetic profiles. Direct comparative studies demonstrate that SCH 39304 is significantly more potent than fluconazole in multiple in vivo infection models, including systemic candidiasis, cryptococcosis, and dermatophytosis [1]. Furthermore, SCH 39304 possesses a substantially longer elimination half-life and enhanced cerebrospinal fluid (CSF) penetration relative to fluconazole, which translates into distinct dosing advantages and therapeutic potential for CNS mycoses [2]. Procurement decisions that treat triazoles as interchangeable ignore these material differences in performance metrics.

SCH 39304 CAS 121650-83-7: Quantified Comparative Performance Evidence for Scientific Selection


Superior In Vivo Efficacy Against Systemic Candidiasis: SCH 39304 vs. Fluconazole ED50 Comparison

In a rat model of experimental candidiasis, SCH 39304 demonstrated superior in vivo potency compared to fluconazole [1]. The 50% effective dose (ED50) for SCH 39304 was 0.33 mg/kg per day, whereas fluconazole required 0.49 mg/kg per day [1]. This represents a 1.5-fold potency advantage for SCH 39304 under identical experimental conditions [1].

Systemic Candidiasis In Vivo Efficacy ED50

Extended Pharmacokinetic Half-Life and Total Exposure: SCH 39304 vs. Fluconazole in Rodent Models

Pharmacokinetic studies in mice and rats reveal that while SCH 39304 achieves a maximum serum concentration (Cmax) similar to that of fluconazole, its elimination half-life and total systemic exposure (AUC) are approximately twice those of fluconazole [1]. This pharmacokinetic advantage is observed in both murine and rat models [1].

Pharmacokinetics Half-Life AUC

Quantified Cerebrospinal Fluid Penetration: SCH 39304 CSF-to-Plasma AUC Ratio in Primates

In adult rhesus monkeys receiving a single oral dose of 2.0 mg/kg, SCH 39304 demonstrated effective penetration into the cerebrospinal fluid (CSF), achieving a mean CSF-to-plasma area under the curve (AUC) ratio of 0.63 [1]. The mean plasma half-life was 45.7 hours and the mean CSF half-life was 38.7 hours, with sustained CSF concentrations for ≥24 hours [1].

CNS Penetration CSF Pharmacokinetics Meningitis

Enantiomer-Specific Activity: SCH 42427 (Active Enantiomer) vs. SCH 39304 (Racemate) and SCH 42426 (Inactive)

SCH 39304 is a racemic mixture of two enantiomers: SCH 42427 (RR-isomer) and SCH 42426 (SS-isomer). In a murine systemic Candida albicans infection model, SCH 42427 exhibited a PD50 of 0.17 mg/kg and an ED50 of 0.47 mg/kg, which were superior to SCH 39304 (PD50: 0.21 mg/kg; ED50: 0.62 mg/kg) [1]. In contrast, SCH 42426 was essentially inactive, with MICs > 64 μg/mL [1].

Enantiomer Stereo-selectivity PD50

Broad-Spectrum Prophylactic Efficacy: SCH 39304 ED50 Values Across Multiple Fungal Infection Models

In murine models, SCH 39304 demonstrated potent prophylactic efficacy against three distinct systemic fungal infections [1]. The 50% effective doses (ED50) were 0.18 mg/kg for systemic candidiasis, 3.7 mg/kg for systemic aspergillosis, and 5.9 mg/kg for systemic cryptococcosis [1]. These values provide a baseline for cross-study comparisons with other triazoles.

Prophylaxis Aspergillosis Cryptococcosis

SCH 39304 (CAS 121650-83-7): Optimal Research Application Scenarios Based on Quantitative Evidence


Preclinical Models of Systemic Candidiasis Requiring Enhanced Potency Over Fluconazole

Researchers investigating systemic candidiasis in rodent models may select SCH 39304 over fluconazole based on its 1.5-fold lower ED50 (0.33 mg/kg/day vs. 0.49 mg/kg/day) in rats [1]. This potency advantage allows for lower dosing or improved efficacy at equivalent doses, which is particularly relevant for studies evaluating dose-response relationships or combination therapies where minimizing drug burden is critical.

CNS Fungal Infection Models Requiring Sustained CSF Drug Levels

For research involving fungal meningitis or CNS mycoses in primate or rodent models, SCH 39304's demonstrated CSF penetration (CSF-to-plasma AUC ratio of 0.63) and long CSF half-life (38.7 hours) support its use in studies where maintaining therapeutic concentrations in the CNS is essential [1]. This pharmacokinetic profile is superior to that of fluconazole and provides a more translationally relevant tool for CNS antifungal research.

Pharmacokinetic Studies Requiring Extended Half-Life and Reduced Dosing Frequency

SCH 39304's 2-fold longer elimination half-life and AUC compared to fluconazole in rodent models enables less frequent dosing regimens in chronic infection studies or prophylactic protocols [1]. This is particularly advantageous for long-term in vivo experiments where daily handling for oral gavage may be impractical or stressful to animals.

Stereochemical and Enantiomer-Specific Antifungal Research

Researchers investigating the role of chirality in antifungal activity may utilize SCH 39304 as a racemic comparator for its active enantiomer SCH 42427. The documented 1.2- to 1.3-fold potency difference between the racemate and the active enantiomer, coupled with the complete inactivity of SCH 42426 (MICs > 64 μg/mL), provides a well-characterized system for studying enantioselective antifungal mechanisms or metabolic chiral inversion [1].

Quote Request

Request a Quote for SCH 39304

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.